2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide
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Overview
Description
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide is a complex organic compound characterized by the presence of chlorine, iodine, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide typically involves multiple steps, including halogenation and amide formationThe final step involves the formation of the amide bond under controlled conditions . Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions include various substituted benzamides and biphenyl derivatives .
Scientific Research Applications
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: This compound shares a similar structure but lacks the iodine atom, resulting in different chemical properties and reactivity.
2-Chloro-4-nitroaniline: Another related compound, which has a nitro group instead of the amide group, leading to different applications and reactivity.
The uniqueness of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide lies in its combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3INO/c15-10-3-2-8(20)6-9(10)13(22)21-12-4-1-7(5-11(12)16)14(17,18)19/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKFPRNDIRDVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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